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The landscape of cellular immunotherapy for solid tumors is rapidly evolving, with Claudin18.2

(CLDN18.2) emerging as a highly promising target, particularly for gastric and pancreatic

cancers. A plethora of anti-CLDN18.2 Chimeric Antigen Receptor (CAR) T-cell constructs are

currently under preclinical and clinical investigation, each with unique design features that

influence their efficacy and safety profiles. This guide provides an objective, data-driven

comparison of various anti-CLDN18.2 CAR T-cell constructs to aid researchers and drug

developers in navigating this competitive field.

Construct Design and Signaling Pathways
The fundamental design of a CAR T-cell construct dictates its antigen recognition, activation,

and persistence. Key components include the single-chain variable fragment (scFv) for antigen

binding, a hinge and transmembrane domain, and intracellular co-stimulatory and signaling

domains. Variations in these components can significantly impact the therapeutic outcome.

Most anti-CLDN18.2 CAR T-cell constructs are second-generation, incorporating a single co-

stimulatory domain, typically CD28 or 4-1BB, in addition to the CD3ζ signaling domain. The

choice of co-stimulatory domain can influence the kinetics of T-cell activation, persistence, and
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differentiation. For instance, CD28 signaling is known to promote rapid and robust T-cell

activation, while 4-1BB signaling is associated with enhanced T-cell persistence and a memory

phenotype.

Novel approaches are also being explored, such as the use of gamma delta (γδ) T cells, which

offer the potential for allogeneic "off-the-shelf" therapies, and the incorporation of synthetic

receptors like a PD-1/CD28 fusion protein to counteract the immunosuppressive tumor

microenvironment.

Below is a diagram illustrating the general signaling pathway of a conventional second-

generation anti-CLDN18.2 CAR T-cell upon antigen recognition.
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Direct comparison of different CAR T-cell constructs is challenging due to variations in

experimental setups across different studies. However, by summarizing the available data, we

can draw informative conclusions about their relative performance. The following tables present

a compilation of preclinical and clinical data for prominent anti-CLDN18.2 CAR T-cell

constructs.

Table 1: Overview of Anti-Claudin18.2 CAR T-Cell
Constructs

Construct
Name

T-Cell
Type

scFv
Hinge/Tra
nsmembr
ane

Co-
stimulato
ry
Domain(s
)

Signaling
Domain

Develope
r/Source

CT041

(satri-cel)

Autologous

αβ
Humanized

CD8α/CD2

8
CD28 CD3ζ

CARsgen

Therapeuti

cs

NCT03159

819

Autologous

αβ

Not

specified

Not

specified

Not

specified
CD3ζ

Changhai

Hospital

hu8E5-28Z αβ hu8E5
CD8α/CD2

8
CD28 CD3ζ

Preclinical

Study[1]

hu8E5-2I-

28Z
αβ hu8E5-2I

CD8α/CD2

8
CD28 CD3ζ

Preclinical

Study[1]

CAR-γδ T
Allogeneic

γδ
Humanized CD8α CD28 CD3ζ

Preclinical

Study[2][3]

TAC-

CLDN18.2
αβ hVH6

Endogeno

us TCR

Endogeno

us TCR

Endogeno

us TCR
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Antigen

Coupler
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Not

specified
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Preclinical

Study[4]
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Table 2: Clinical Efficacy and Safety of Anti-Claudin18.2
CAR T-Cell Therapies

Constr
uct

Indicat
ion

Phase N
ORR
(%)

DCR
(%)

CRS
(Grade
≥3) (%)

Neurot
oxicity
(Grade
≥3) (%)

Refere
nce

CT041

(satri-

cel)

Digestiv

e

System

Cancer

s

I 37 48.6 73.0 0 0 [5][6]

CT041

(satri-

cel)

Advanc

ed GI

Cancer

s

I (Final) 98 38.8 91.8 0 0 [7]

NCT03

159819

Gastric

&

Pancre

atic

Adenoc

arcinom

a

I 12 33.3

Not

Reporte

d

0 0 [8]

Table 3: Preclinical In Vitro Cytotoxicity of Anti-
Claudin18.2 CAR T-Cell Constructs
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Construct
Target Cell
Line

E:T Ratio % Lysis

Cytokine
Release
(IFN-γ, TNF-
α)

Reference

hu8E5-28Z

CLDN18.2+

Gastric

Cancer

Not specified Potent Increased [1][9]

hu8E5-2I-28Z

CLDN18.2+

Gastric

Cancer

Not specified

More potent

than hu8E5-

28Z

Higher than

hu8E5-28Z
[1][9]

CAR-γδ T
SNU-601-

CLDN18.2+
1:1, 1:5

Superior to

CAR-αβ T
High [2][3][10]

PD1/CD28

CAR

NCI-N87-

C18.2, AGS-

C18.2, KATO-

III-C18.2

1:1, 3:1

Dose-

dependent

killing

Increased [4]

Table 4: Preclinical In Vivo Efficacy of Anti-Claudin18.2
CAR T-Cell Constructs

Construct Tumor Model Mouse Strain Key Findings Reference

hu8E5-2I-28Z
Gastric Cancer

PDX
Not specified

Partial or

complete tumor

elimination.[1][9]

[1][9]

CAR-γδ T
Tumor-bearing

NSG mice
NSG

Significantly

inhibited tumor

growth and

prolonged

survival.[2][3][10]

[2][3][10]

PD1/CD28 CAR
Xenograft GC

model
Not specified

Reduced tumor

volumes with no

in vivo toxicity.[4]

[4]
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Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the evaluation and

comparison of CAR T-cell therapies. Below are summaries of methodologies for key

experiments cited in the performance data tables.

CAR T-Cell Manufacturing and Transduction
The general workflow for generating CAR T-cells involves the isolation of T-cells from

peripheral blood mononuclear cells (PBMCs), T-cell activation, transduction with a lentiviral

vector encoding the CAR, and ex vivo expansion of the CAR T-cells.

1. Leukapheresis
(PBMC Collection) 2. T-Cell Isolation 3. T-Cell Activation

(e.g., anti-CD3/CD28 beads)
4. Lentiviral Transduction

(CAR Gene Delivery)
5. Ex Vivo Expansion
(with IL-2, IL-7, IL-15)

6. Quality Control
(Viability, Purity, Potency)

7. Cryopreservation &
Infusion

Click to download full resolution via product page

CAR T-Cell Manufacturing Workflow

Lentiviral Transduction Protocol (General):

T-Cell Activation: T-cells are stimulated with anti-CD3/CD28 beads in the presence of

cytokines such as IL-2.

Transduction: After 24-48 hours of activation, the lentiviral vector carrying the CAR construct

is added to the T-cell culture. Transduction enhancers like Polybrene or Retronectin may be

used to increase efficiency.

Expansion: The transduced T-cells are expanded for 7-14 days in culture medium

supplemented with cytokines (e.g., IL-7 and IL-15) to promote the growth of a memory T-cell

phenotype.

Quality Control: The final CAR T-cell product undergoes a series of quality control tests to

ensure safety and potency, including assessments of viability, purity (percentage of CD3+ T-

cells), CAR expression, and sterility.

In Vitro Cytotoxicity Assays
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The ability of CAR T-cells to recognize and kill tumor cells is a critical measure of their efficacy.

Several methods are employed to quantify this cytotoxic activity.

Lactate Dehydrogenase (LDH) Release Assay:

Co-culture: CAR T-cells (effector cells) are co-cultured with CLDN18.2-positive tumor cells

(target cells) at various effector-to-target (E:T) ratios in a 96-well plate.

Incubation: The co-culture is incubated for a defined period (e.g., 4-24 hours).

LDH Measurement: The amount of LDH released from lysed target cells into the supernatant

is quantified using a colorimetric assay.

Calculation: The percentage of specific lysis is calculated by comparing the LDH release in

the experimental wells to that of control wells (target cells alone and maximum LDH release

from lysed target cells).

xCELLigence Real-Time Cell Analysis:

Plate Preparation: Target tumor cells are seeded in a specialized 96-well E-plate containing

microelectrodes.

Baseline Reading: The impedance of the adherent target cells is measured in real-time to

establish a baseline.

Co-culture: CAR T-cells are added to the wells.

Real-Time Monitoring: As CAR T-cells kill the target cells, the target cells detach from the

electrodes, leading to a decrease in impedance, which is monitored continuously to provide

a kinetic measure of cytotoxicity.

In Vivo Tumor Models
Animal models are essential for evaluating the in vivo efficacy and potential toxicities of CAR T-

cell therapies before they advance to clinical trials.

Xenograft Mouse Model Protocol (General):
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Tumor Implantation: Immunodeficient mice (e.g., NSG or NOG mice) are subcutaneously or

orthotopically inoculated with a human cancer cell line expressing CLDN18.2.

Tumor Growth: Tumors are allowed to grow to a palpable size.

CAR T-Cell Infusion: A defined dose of CAR T-cells is administered to the mice, typically via

intravenous injection.

Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight and

overall health are also monitored as indicators of toxicity.

Endpoint Analysis: At the end of the study, tumors and various organs may be harvested for

histological and immunological analysis to assess CAR T-cell infiltration and on-target, off-

tumor toxicities.

Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor

fragments from a patient directly into immunodeficient mice. These models are considered

more clinically relevant as they better recapitulate the heterogeneity and microenvironment of

human tumors. The experimental workflow is similar to that of cell line-derived xenograft

models.

Conclusion
The field of anti-Claudin18.2 CAR T-cell therapy is dynamic and promising. While second-

generation constructs with CD28 or 4-1BB co-stimulatory domains have shown significant

clinical activity, novel designs incorporating strategies to overcome the challenges of the solid

tumor microenvironment are rapidly emerging. This guide provides a framework for

understanding and comparing the performance of these different constructs. As more data from

ongoing and future studies become available, a clearer picture of the optimal CAR T-cell design

for targeting CLDN18.2-positive malignancies will undoubtedly emerge. The detailed

experimental protocols provided herein should serve as a valuable resource for researchers

working to advance this exciting therapeutic modality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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